![molecular formula C12H18ClN B2540030 [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 1909288-59-0](/img/structure/B2540030.png)
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride
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Description
Synthesis Analysis
The synthesis of cyclopropyl derivatives often involves the use of precursor molecules that can be transformed into the desired cyclopropyl structure. For example, the paper titled "(1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine" discusses the identification of a route-specific marker impurity in the synthesis of methamphetamine, which is a ring-opening compound of cis-1,2-dimethyl-3-phenylaziridine. This suggests that similar methodologies could potentially be applied to synthesize the compound of interest by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these molecules. The stereochemistry of such compounds is also crucial, as seen in the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid discussed in the second paper . The enantiomers of the resolved acid were further transformed into other products, indicating the importance of stereochemistry in the reactivity and transformation of cyclopropyl derivatives.
Chemical Reactions Analysis
Cyclopropyl derivatives can undergo various chemical reactions, including ring-opening and addition reactions. The paper on cyclopropenone oximes describes the preparation of cyclopropenone oxime hydrochlorides and their reaction with isocyanates to afford 1:2 addition products. This demonstrates the reactivity of cyclopropyl and related structures towards nucleophilic addition reactions, which could be relevant for the synthesis and further functionalization of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl derivatives are influenced by their molecular structure. The presence of substituents on the cyclopropyl ring can affect the compound's boiling point, solubility, and stability. For instance, the paper on the oxidative cyclization of N-phenyl-3-methylthiopropylamines provides an example of how the introduction of a sulfur atom and the formation of a ring structure can lead to the formation of stable salts. These insights can be extrapolated to predict the properties of the compound of interest, such as its potential stability as a hydrochloride salt and its solubility in various solvents.
Safety And Hazards
properties
IUPAC Name |
[(1S,3S)-2,2-dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJLLVIIFVIVDW-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C2=CC=CC=C2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C2=CC=CC=C2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride |
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